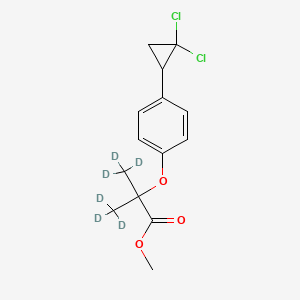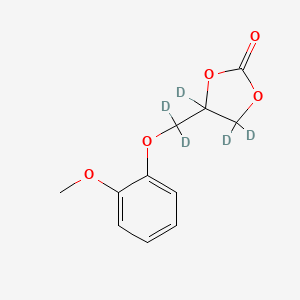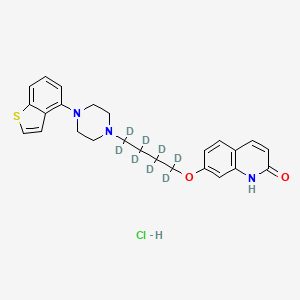
12-Oleanen-3,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is commonly found in various plant species, particularly in the roots and stems of certain plants like Euonymus laxiflorus and Canarium zeylanicum . This compound is known for its white crystalline solid form and distinctive aroma . It has garnered attention due to its potential therapeutic properties, including anti-inflammatory and anti-diabetic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-Oleanen-3,11-dione typically involves the oxidation of precursor compounds such as α-amyrin or β-amyrin. These precursors are subjected to oxidation reactions using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources. The roots and stems of plants like Euonymus laxiflorus are harvested and subjected to extraction processes using solvents such as ethanol or methanol . The crude extract is then purified through techniques like column chromatography and recrystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
12-Oleanen-3,11-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions at specific positions on the triterpenoid skeleton.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) in organic solvents.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Various nucleophiles can be used under basic or acidic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions include hydroxylated derivatives, further oxidized triterpenoids, and substituted triterpenoid compounds .
Aplicaciones Científicas De Investigación
12-Oleanen-3,11-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other triterpenoid derivatives.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential anti-inflammatory, anti-diabetic, and anti-cancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Mecanismo De Acción
The mechanism of action of 12-Oleanen-3,11-dione involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of enzymes like cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response . Additionally, it modulates signaling pathways such as the PI3K-Akt and MAPK pathways, which are involved in cell proliferation and survival . These interactions contribute to its anti-inflammatory and anti-cancer effects.
Comparación Con Compuestos Similares
12-Oleanen-3,11-dione is part of the oleanane triterpenoid family, which includes compounds like α-amyrin and β-amyrin. Compared to these similar compounds, this compound has unique structural features, such as the presence of two ketone groups at positions 3 and 11 . This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
List of Similar Compounds
- α-Amyrin
- β-Amyrin
- 28-Hydroxyolean-12-ene-3,11-dione
- 3β-Hydroxy-12-oleanen-27-oic acid
Propiedades
Fórmula molecular |
C30H46O2 |
|---|---|
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
(6aR,6bS,8aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,4a,5,6,7,8,9,10,12,12a,14a-dodecahydropicene-3,14-dione |
InChI |
InChI=1S/C30H46O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)18-25)17-21(31)24-28(6)11-10-23(32)26(3,4)22(28)9-12-30(24,29)8/h17,20,22,24H,9-16,18H2,1-8H3/t20?,22?,24?,27-,28+,29-,30-/m1/s1 |
Clave InChI |
XQIVDOSRZQSWFL-LINGBFQGSA-N |
SMILES isomérico |
C[C@@]12CC[C@@]3(C(=CC(=O)C4[C@]3(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C1CC(CC2)(C)C)C |
SMILES canónico |
CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(4-((E)-4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)piperazin-1-yl)ethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B15144795.png)
![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)
![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)
![1-[6-[(3-Acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethyl-1-benzopyran-8-yl]-3-phenyl-2-propen-1-one](/img/structure/B15144812.png)

![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)


![3-[(6S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15144858.png)



